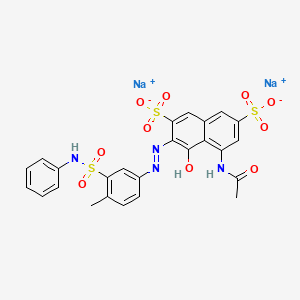
Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(乙酰氨基)-4-羟基-3-[[4-甲基-3-[(苯氨基)磺酰基]苯基]偶氮]萘-2,7-二磺酸二钠是一种合成有机化合物,以其鲜艳的色泽而闻名。由于其稳定性和强烈的着色性,它常被用作各种工业应用中的染料。
准备方法
合成路线和反应条件
5-(乙酰氨基)-4-羟基-3-[[4-甲基-3-[(苯氨基)磺酰基]苯基]偶氮]萘-2,7-二磺酸二钠的合成通常涉及多步过程。第一步通常包括芳香胺的重氮化,然后与合适的芳香化合物偶联。反应条件通常需要酸性或碱性环境、控制温度和特定催化剂,以确保获得所需产物。
工业生产方法
在工业环境中,这种化合物的生产是使用大型反应器和连续流系统来扩大的。该过程针对高产率和纯度进行了优化,通常涉及诸如结晶或色谱等纯化步骤以去除杂质。
化学反应分析
反应类型
5-(乙酰氨基)-4-羟基-3-[[4-甲基-3-[(苯氨基)磺酰基]苯基]偶氮]萘-2,7-二磺酸二钠会发生各种化学反应,包括:
氧化: 这种反应可以改变官能团,导致颜色性质的变化。
还原: 还原反应可以破坏偶氮键,导致胺的形成。
取代: 取代反应可以在芳香环上发生,引入新的官能团。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像连二亚硫酸钠这样的还原剂以及用于取代反应的各种酸或碱。这些条件通常涉及控制温度和 pH 值,以确保反应有效地进行。
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能产生醌,而还原通常会产生芳香胺。
科学研究应用
5-(乙酰氨基)-4-羟基-3-[[4-甲基-3-[(苯氨基)磺酰基]苯基]偶氮]萘-2,7-二磺酸二钠有几个科学研究应用:
化学: 用作 pH 指示剂,并用于各种分析技术。
生物学: 用于染色生物组织,以便在显微镜下检查。
医学: 由于其与生物分子的相互作用,正在研究其潜在的治疗用途。
工业: 广泛用作纺织品、塑料和墨水中的染料。
作用机制
5-(乙酰氨基)-4-羟基-3-[[4-甲基-3-[(苯氨基)磺酰基]苯基]偶氮]萘-2,7-二磺酸二钠的作用机制涉及其与各种分子靶标相互作用的能力。该化合物的偶氮基团可以形成氢键并与蛋白质和核酸相互作用,从而影响其功能。磺酸基团提高了其在水中的溶解度,使其能够在水性环境中使用。
相似化合物的比较
类似化合物
- 4-氨基-3-[[4'-[(2,4-二氨基苯基)偶氮][1,1'-联苯]-4-基]偶氮]-5-羟基-6-(苯偶氮)萘-2,7-二磺酸二钠
- 4-氨基-5-羟基-3-[[4-[[4-(苯氨基)-5-磺酸基-1-萘基]偶氮]苯基]偶氮]-6-(苯偶氮)萘-2,7-二磺酸三钠
独特性
5-(乙酰氨基)-4-羟基-3-[[4-甲基-3-[(苯氨基)磺酰基]苯基]偶氮]萘-2,7-二磺酸二钠因其特定的结构特征而独一无二,例如乙酰氨基和磺酸基,这些基团赋予其独特的化学和物理性质。这些特征使其特别适用于需要高稳定性和溶解度的应用。
生物活性
Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate is a complex azo compound that has garnered interest in various fields, particularly in biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone with multiple sulfonate groups, an azo linkage, and an acetylamino group. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with biological systems.
Mechanisms of Biological Activity
- Antioxidant Properties : Compounds with naphthalene structures often exhibit antioxidant activity. Studies indicate that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
- Antimicrobial Activity : The presence of sulfonamide groups in the structure suggests potential antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related naphthalene derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds with similar structural features to this compound showed minimum inhibitory concentrations (MICs) ranging from 6.40 to 12.79 µg/mL for gram-positive bacteria . This suggests the potential for developing new antimicrobial agents based on this compound.
Case Study: Cytotoxicity in Cancer Research
Another research effort focused on the cytotoxic effects of naphthoquinone derivatives on MDA-MB-231 breast cancer cells. The study found that these derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating a strong potential for further development as anticancer agents .
属性
CAS 编号 |
97645-25-5 |
|---|---|
分子式 |
C25H20N4Na2O10S3 |
分子量 |
678.6 g/mol |
IUPAC 名称 |
disodium;5-acetamido-4-hydroxy-3-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H22N4O10S3.2Na/c1-14-8-9-18(12-21(14)40(32,33)29-17-6-4-3-5-7-17)27-28-24-22(42(37,38)39)11-16-10-19(41(34,35)36)13-20(26-15(2)30)23(16)25(24)31;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI 键 |
DQDRCGSHHZHMLK-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)NC4=CC=CC=C4.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















